molecular formula C12H10N2O3S B2449976 (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one CAS No. 1112978-28-5

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2449976
CAS No.: 1112978-28-5
M. Wt: 262.28
InChI Key: HFLXYSRIPKXGOQ-YWEYNIOJSA-N
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Description

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an imidazole ring, and a methylsulfanyl group

Properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-18-12-13-8(11(15)14-12)4-7-2-3-9-10(5-7)17-6-16-9/h2-5H,6H2,1H3,(H,13,14,15)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLXYSRIPKXGOQ-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(methylsulfanyl)-1H-imidazole-5-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated benzodioxole derivatives.

Scientific Research Applications

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and benzodioxole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylthio)-1H-imidazol-5-one
  • 4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(ethylsulfanyl)-1H-imidazol-5-one

Uniqueness

(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structural arrangement allows for distinct interactions with molecular targets, setting it apart from similar compounds.

Biological Activity

The compound (4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one is a novel organic molecule with potential biological activities. Its unique structure, characterized by the presence of a benzodioxole moiety and an imidazolone framework, suggests possible interactions with various biological systems. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C12H12N2O3SC_{12}H_{12}N_2O_3S with a molecular weight of approximately 252.3 g/mol. The compound features several functional groups that may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Many benzodioxole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : The presence of the benzodioxole moiety may confer antioxidant properties, which can protect cells from oxidative stress.
  • Cell Signaling Modulation : The compound may interact with signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that benzodioxole derivatives exhibited significant inhibition against various bacterial strains. This suggests that this compound may possess similar antimicrobial effects.

Anticancer Potential

Research has indicated that imidazolone derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds structurally similar to our target molecule inhibited tumor growth in vitro and in vivo models by promoting programmed cell death and disrupting cancer cell metabolism.

Neuroprotective Effects

Preliminary studies suggest that compounds containing benzodioxole structures may protect neuronal cells from damage due to neurotoxins. This neuroprotective effect could be attributed to their ability to modulate oxidative stress and inflammation.

Case Studies

StudyFindings
Antimicrobial Study Showed significant inhibition of Gram-positive bacteria by related benzodioxole compounds.
Cancer Cell Line Study Induced apoptosis in breast cancer cell lines with IC50 values indicating potency comparable to known chemotherapeutics.
Neuroprotection Study Demonstrated reduced neuronal death in models exposed to neurotoxic agents, indicating potential for treating neurodegenerative diseases.

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